4-Azidobutanal

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Azidobutanal has been reported in the literature . The first procedures to prepare 4-bromo-4-methylpentanal and 4-azido-4-methylpentanal are reported. The latter compound and also the parent this compound do not lead to 4,5-dihydro-1,2,3,4-oxatriazoles by intramolecular 1,3-dipolar cycloaddition, although it was claimed to be so in the literature .Molecular Structure Analysis

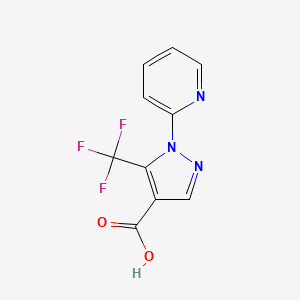

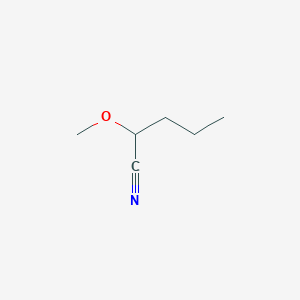

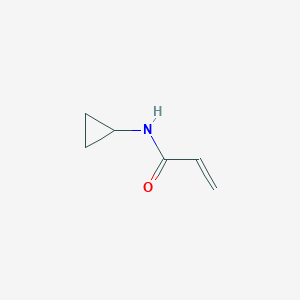

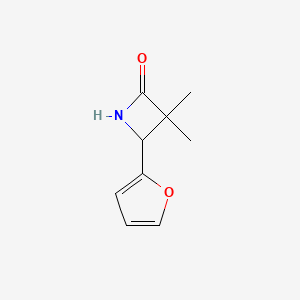

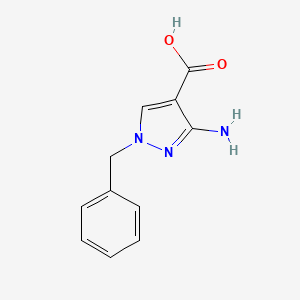

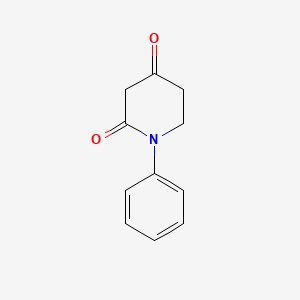

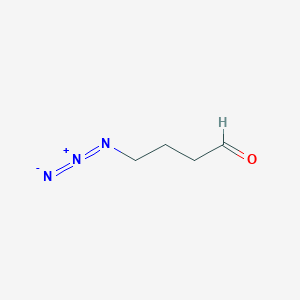

The molecular structure of this compound consists of a four-carbon chain with an azide functional group (-N3) and an aldehyde group (-CHO) .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP is 0.35, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are both 0.72 . It has a polar surface area of 29 Å .Aplicaciones Científicas De Investigación

1. Chemistry and Molecular Synthesis

The synthesis and study of 4-azidobutanal are vital in chemistry, particularly in exploring its viability in forming certain compounds. Firdous, Banert, and Auer (2011) investigated the preparation of 4-bromo-4-methylpentanal and 4-azido-4-methylpentanal. They discovered that this compound does not lead to 4,5-dihydro-1,2,3,4-oxatriazoles through intramolecular 1,3-dipolar cycloaddition, contrary to previous claims in the literature. Their study contributes to understanding the chemical properties and potential applications of this compound in molecular synthesis (Firdous, Banert, & Auer, 2011).

2. Plant Biology and Biotechnology

In the field of plant biology, this compound analogs have been explored for their potential applications. Iwase et al. (2022) found that 4-Phenylbutyric acid (4PBA), a compound structurally similar to this compound, promotes plant regeneration by acting as an auxin. This discovery has significant implications for plant tissue culture engineering and research on plant β-oxidation pathways (Iwase et al., 2022).

3. Biochemistry and Enzymology

Research in biochemistry has also involved the study of compounds related to this compound. Zarei et al. (2016) focused on Arabidopsis aldehyde dehydrogenase 10 family members, which are involved in the production of 4-aminobutanal, a molecule related to this compound. Their findings contribute to understanding the role of these enzymes in salt tolerance and stress responses in plants (Zarei, Trobacher, & Shelp, 2016).

4. Inorganic Chemistry and Magnetochemistry

In inorganic chemistry, particularly magnetochemistry, the azido ligand, which is structurally related to this compound, has been a subject of interest. Schweinfurth et al. (2015) provided insights into the ligand field of the azido ligand in a Co(II)-azido complex. Understanding the ligand field and its influence on magnetic anisotropy is crucial for developing new magnetic materials and for applications in magnetochemistry (Schweinfurth et al., 2015)

Análisis Bioquímico

Biochemical Properties

4-Azidobutanal plays a significant role in biochemical reactions, particularly in the field of bio-orthogonal chemistry. It is known to interact with various enzymes, proteins, and other biomolecules through its azide group. The azide group can undergo click chemistry reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition, allowing for the covalent attachment of this compound to alkyne-functionalized molecules . This interaction is crucial for the modification and labeling of biomolecules, enabling the study of their functions and interactions in biological systems.

Cellular Effects

This compound has been shown to influence various cellular processes. Its ability to covalently attach to biomolecules makes it a valuable tool for studying cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can be used to label and track specific proteins within cells, providing insights into their localization and function . Additionally, its interaction with cellular components can affect cell signaling pathways, potentially leading to changes in gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of this compound involves its azide group, which can participate in bio-orthogonal reactions. This allows this compound to form covalent bonds with alkyne-functionalized biomolecules through click chemistry . This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the biomolecule it binds to. Furthermore, the covalent attachment of this compound to proteins can result in changes in their conformation and function, ultimately affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider when conducting experiments. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its reactivity can decrease over time due to potential degradation . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, which should be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used effectively for labeling and tracking biomolecules . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. It is important to determine the optimal dosage for specific applications to avoid potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The azide group of this compound can be metabolized by specific enzymes, leading to the formation of reactive intermediates . These intermediates can further participate in biochemical reactions, affecting metabolic flux and metabolite levels within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Once inside the cell, this compound can be distributed to various cellular compartments, depending on its affinity for specific transporters . This distribution can affect its localization and accumulation within cells, ultimately influencing its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These signals direct this compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of this compound can impact its activity and function, making it an important factor to consider in biochemical studies.

Propiedades

IUPAC Name |

4-azidobutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-7-6-3-1-2-4-8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKMTOCDCXCCTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3390404.png)